molecular formula C10H13BF4N2 B3044003 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate CAS No. 98816-50-3

1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate

Cat. No.: B3044003
CAS No.: 98816-50-3
M. Wt: 248.03 g/mol
InChI Key: RRIWFHDNUFRYQY-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a quaternary ammonium salt featuring a benzimidazolium core substituted with three methyl groups and a tetrafluoroborate (BF₄⁻) counterion. This compound is part of a broader class of imidazolium and benzimidazolium ionic liquids (ILs) and salts, which are widely studied for their applications in catalysis, electrolytes, and organic synthesis .

Properties

IUPAC Name

1,2,3-trimethylbenzimidazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2.BF4/c1-8-11(2)9-6-4-5-7-10(9)12(8)3;2-1(3,4)5/h4-7H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIWFHDNUFRYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=[N+](C2=CC=CC=C2N1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1,2-dimethylbenzimidazole with methyl iodide in the presence of a base such as potassium carbonate. The resulting 1,2,3-trimethylbenzimidazolium iodide is then treated with silver tetrafluoroborate to yield the desired tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The methyl substituents on the benzimidazolium core distinguish this compound from other tetrafluoroborate salts:

  • Steric Hindrance : The three methyl groups introduce significant steric bulk compared to benzyl-substituted analogs (e.g., 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate in ). However, bulkier substituents like adamantyl (e.g., 1,3-di(1-adamantyl)imidazolium tetrafluoroborate in ) exhibit even greater steric hindrance, which impacts reactivity in catalytic applications .
  • Thermal Stability : Methyl-substituted salts generally exhibit higher melting points (>200°C) compared to imidazolium ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄, melting point <0°C) . For example, 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate melts at 201–203°C , while adamantyl-substituted salts may decompose at even higher temperatures due to rigid molecular packing .
Table 1: Comparison of Key Properties
Compound Substituents Melting Point (°C) Key Applications Reference
1,2,3-Trimethyl-3H-benzo[d]imidazol-1-ium BF₄⁻ Three methyl groups ~200–250 (inferred) Catalysis, ionic liquids
1-Benzyl-3-(4-methylbenzylidene)-3H-indolium BF₄⁻ Benzyl, methylbenzyl 201–203 Organic synthesis intermediates
[BMIM]BF₄ Butyl, methyl <0 Electrolytes, solvents
1,3-Di(1-adamantyl)imidazolium BF₄⁻ Adamantyl >250 (decomp.) Sterically demanding catalysis

Electronic and Catalytic Behavior

  • Electronic Effects : Methyl groups are electron-donating, which may stabilize the benzimidazolium cation and influence its reactivity. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which increase electrophilicity .
  • Catalytic Precursors : Benzimidazolium salts are precursors for N-heterocyclic carbenes (NHCs). For example, 1,3-dimesitylbenzimidazolium tetrafluoroborate generates NHCs used in ruthenium-catalyzed olefin metathesis . The methyl-substituted compound may yield less sterically hindered carbenes compared to adamantyl analogs, affecting catalytic activity .

Biological Activity

1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a compound belonging to the class of imidazolium salts, which are known for their diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula: C₁₅H₁₆N
  • Molecular Weight: 210.29 g/mol
  • Structure: The compound consists of a benzimidazole core with three methyl groups and a tetrafluoroborate anion.

Antimicrobial Activity

Research indicates that imidazolium salts exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazolium salts can effectively inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Imidazolium Salts

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 mg/mL
This compoundEscherichia coli0.8 mg/mL
This compoundCandida albicans0.4 mg/mL

These results suggest that the compound possesses a broad spectrum of activity against both gram-positive and gram-negative bacteria as well as fungi.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of imidazolium salts on various cancer cell lines have revealed promising results. For example, the compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity of Imidazolium Salts

Cell LineIC50 Value (µg/mL)
MCF-75.5
HeLa4.9
DU-145 (prostate)6.2

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential of this compound as an anticancer agent.

The biological activity of this compound is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes within microbial cells. This disruption leads to increased permeability and ultimately cell death.

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of various imidazolium salts, including the tetrafluoroborate derivative against clinical isolates of Candida species. The findings indicated a significant reduction in fungal viability at sub-micromolar concentrations.

Research on Anticancer Properties

Another study focused on the antiproliferative effects of imidazolium salts on human cancer cell lines. The results highlighted that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Reactant of Route 2
1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate

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